Disodium tartrate dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

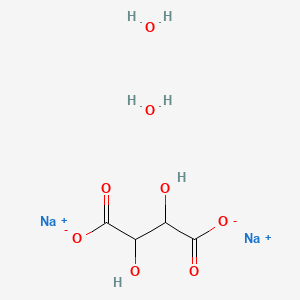

disodium;2,3-dihydroxybutanedioate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2Na.2H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;2*1H2/q;2*+1;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJLAJMGHXGFDE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Na2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of Disodium tartrate dihydrate?

An In-depth Technical Guide to the Chemical Properties of Disodium (B8443419) Tartrate Dihydrate

Introduction

Disodium tartrate dihydrate ((CHOHCOONa)₂·2H₂O) is the disodium salt of L-(+)-tartaric acid, presenting as transparent, colorless, and odorless crystals.[1] It is a well-characterized and stable chemical compound with a precise water content, making it a primary standard for Karl Fischer titration.[2][3] This guide provides a comprehensive overview of its chemical properties, supported by experimental protocols, for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline powder.[4] Key chemical and physical properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₄H₄Na₂O₆·2H₂O | [1] |

| Molecular Weight | 230.08 g/mol | [1] |

| CAS Number | 6106-24-7 | [1] |

| Appearance | White crystalline powder or colorless crystals | [4][5] |

| Odor | Odorless to slight tartaric odor | [6] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | Decomposes at ~150-195°C (loses water of hydration at 120-150°C) | [5][6][7] |

| Solubility in Water | 290 g/L at 20°C; 69 g in 100 mL at 43°C | [5][8][9] |

| Solubility in other solvents | Insoluble in ethanol | [1][2] |

| pH of 5% aqueous solution | 7.0 - 9.0 at 25°C | [1][10] |

| Density | 1.82 g/cm³ | [7][9] |

| Bulk Density | 460 kg/m ³ | [1][9] |

| Water Content | 15.61 - 15.71% | [3][4] |

Experimental Protocols

Detailed methodologies for determining key chemical properties of this compound are provided below.

Determination of Water Content by Karl Fischer Titration

This compound is a primary standard for the standardization of Karl Fischer reagent due to its stable and precise water content.[3][6]

Principle: The Karl Fischer titration is a coulometric or volumetric method to determine trace amounts of water in a sample. The reagent reacts with water in a stoichiometric manner.

Apparatus:

-

Karl Fischer Titrator (Volumetric or Coulometric)

-

Titration cell

-

Stirrer

-

Analytical balance

Reagents:

-

Karl Fischer reagent (e.g., Hydranal-Composite 5)

-

Anhydrous methanol (B129727) or a suitable solvent

-

This compound (as the standard)

Procedure:

-

Preparation: The titration vessel of the Karl Fischer titrator is filled with anhydrous methanol and pre-titrated to a dry endpoint to eliminate any residual moisture.

-

Standardization:

-

Accurately weigh approximately 100-150 mg of this compound.[7]

-

Transfer the weighed standard into the titration vessel.

-

Start the titration. The Karl Fischer reagent is added until the endpoint is reached, which is detected by a platinum electrode.

-

The water content of the this compound is known (theoretically 15.66%), allowing for the calculation of the titer of the Karl Fischer reagent.[3]

-

-

Sample Analysis:

-

A known weight of the sample is added to the conditioned titration vessel.

-

The sample is titrated with the standardized Karl Fischer reagent to the endpoint.

-

The water content of the sample is calculated based on the volume of titrant consumed.

-

Determination of Melting Point

Principle: The melting point of a substance is the temperature at which it changes state from solid to liquid. For a hydrated salt like this compound, the "melting point" is often the temperature of decomposition, which is preceded by the loss of water of hydration.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[11]

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.[12]

-

The temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range. For this compound, dehydration is observed around 120-150°C, followed by decomposition at higher temperatures.[5][13]

-

Measurement of pH of an Aqueous Solution

Principle: The pH of a solution is a measure of its acidity or alkalinity. It is determined potentiometrically using a pH meter with a glass electrode and a reference electrode.

Apparatus:

-

pH meter with a glass electrode and a reference electrode (or a combination electrode)

-

Magnetic stirrer and stir bar

-

Beakers

-

Standard buffer solutions (e.g., pH 4, 7, and 10)

Procedure:

-

Calibration: The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pH of the sample.[14]

-

Sample Preparation: A 5% (w/v) aqueous solution of this compound is prepared by dissolving 5 g of the substance in 100 mL of deionized water.

-

Measurement:

-

The electrodes are rinsed with deionized water and then with a portion of the sample solution.

-

The electrodes are immersed in the sample solution, and the solution is gently stirred.

-

The pH reading is allowed to stabilize before being recorded. The temperature of the solution should also be recorded.[14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at different frequencies.

Apparatus:

-

FTIR spectrometer

-

Agate mortar and pestle

-

KBr press for pellet preparation or an ATR accessory

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

A small amount of this compound (1-2 mg) is finely ground with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar.[15]

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Analysis:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[10]

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in this compound, such as O-H (from water and hydroxyl groups), C-H, C=O (from carboxylate), and C-O bonds.

-

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and the content of volatile components.

Apparatus:

-

Thermogravimetric analyzer

-

Analytical balance

-

Sample pans (e.g., aluminum or platinum)

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed in a sample pan.[16]

-

Analysis:

-

The sample pan is placed in the TGA furnace.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).[17]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve will show a weight loss step corresponding to the loss of the two water molecules of hydration, followed by decomposition at higher temperatures. This allows for the precise determination of the water content and the decomposition temperature.[18]

-

Visualizations

Experimental Workflow for Karl Fischer Titration

Caption: Workflow for Water Content Determination by Karl Fischer Titration.

Logical Relationship of Key Chemical Properties

Caption: Interrelation of Key Chemical Properties.

Stability and Reactivity

This compound is a stable compound under normal storage conditions.[6] It is incompatible with strong oxidizing agents.[6] When heated, it first loses its water of hydration and then decomposes at higher temperatures.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound, including quantitative data and experimental protocols for its characterization. Its well-defined stoichiometry and stability make it an invaluable reference standard in analytical chemistry, particularly for moisture determination. The information presented herein is intended to be a valuable resource for scientists and researchers in the pharmaceutical and chemical industries.

References

- 1. xylemanalytics.com [xylemanalytics.com]

- 2. old.iupac.org [old.iupac.org]

- 3. DISODIUM TARTRATE - Ataman Kimya [atamanchemicals.com]

- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. dl.icdst.org [dl.icdst.org]

- 7. pharmapath.in [pharmapath.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 酒石酸二钠二水合物 for analysis EMSURE® | Sigma-Aldrich [sigmaaldrich.com]

- 10. web.mit.edu [web.mit.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. NEMI Method Summary - 4500-H+B [nemi.gov]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. aurigaresearch.com [aurigaresearch.com]

- 18. improvedpharma.com [improvedpharma.com]

A Comprehensive Technical Guide to Disodium Tartrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of disodium (B8443419) tartrate dihydrate, a compound of significant interest in various scientific and industrial fields, including pharmaceutical development. This document outlines its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data presentation for the scientific community.

Core Compound Identification

Disodium tartrate dihydrate is the sodium salt of L-(+)-tartaric acid.[1][2][3] It is a white crystalline powder known for its stability and defined water content, making it a valuable standard in analytical chemistry.[1][4]

| Identifier | Value |

| Chemical Name | Disodium (2R,3R)-2,3-dihydroxybutanedioate dihydrate |

| CAS Number | 6106-24-7[5] |

| Molecular Formula | C₄H₈Na₂O₈[4][5][6] |

| Molecular Weight | 230.08 g/mol [4][5][6] |

Physicochemical Properties

This compound exhibits consistent and well-documented physical and chemical properties, which are summarized in the table below.

| Property | Value |

| Appearance | White crystalline powder or colorless crystals[1][4][7] |

| Melting Point | Decomposes at approximately 150°C, losing its water of hydration[1][4] |

| Solubility in Water | 290 g/L at 20°C[4] |

| pH | 7.0 - 9.0 (in a 0.1M aqueous solution at 25°C)[1] |

| Optical Activity | [α]20/D +26° (c=1 in water)[1] |

| Density | 1.82 g/cm³[1] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the neutralization of tartaric acid.

Objective: To synthesize this compound from L-tartaric acid and sodium carbonate.

Materials:

-

L-tartaric acid

-

Sodium carbonate (decahydrate)

-

Deionized water

-

Ethanol (B145695) (optional)

-

Beakers

-

Heating plate with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Dissolve a known quantity of L-tartaric acid in deionized water with gentle heating and stirring.[8]

-

Slowly add a stoichiometric amount of sodium carbonate to the tartaric acid solution.[8] Effervescence will occur due to the release of carbon dioxide. Continue addition until the reaction ceases.

-

Filter the resulting solution to remove any impurities.[8]

-

Concentrate the filtrate by heating to evaporate some of the water.[8]

-

Allow the concentrated solution to cool slowly to room temperature to induce crystallization. For enhanced precipitation, ethanol can be added.[8]

-

Collect the crystals by filtration and wash them with a small amount of cold deionized water.

-

Dry the crystals at room temperature or in a low-temperature oven to obtain pure this compound.[8]

Standardization of Karl Fischer Reagent

This compound is a primary standard for the determination of water content using Karl Fischer titration due to its stable and precise water content of 15.66%.[1][2]

Objective: To standardize a Karl Fischer reagent using this compound.

Materials:

-

This compound (analytical standard)

-

Karl Fischer titrator

-

Methanol (B129727) (anhydrous)

-

Syringe and needle

Procedure:

-

Add anhydrous methanol to the titration vessel of the Karl Fischer titrator and pretitrate to a stable endpoint to eliminate residual water.

-

Accurately weigh a specific amount of this compound.

-

Inject the weighed this compound into the titration vessel.

-

Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

-

The titrator software will calculate the titer of the Karl Fischer reagent based on the mass of the this compound and the volume of titrant consumed.

Applications in Research and Drug Development

This compound has a variety of applications in scientific research and the pharmaceutical industry:

-

Buffering Agent: It is utilized as a buffering agent to maintain a stable pH in pharmaceutical formulations and cell culture media.[9][10]

-

Chelating Agent: It acts as a chelating agent for metal ions, which can help to stabilize drug formulations.[8]

-

Excipient: In pharmaceutical manufacturing, it can be used as a stabilizer and emulsifier in various drug products.[2][9]

-

Biochemical Reagent: It is used in biochemical assays and as a component of buffers in molecular biology.[3][4]

Visualized Workflows

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Karl Fischer Titration Workflow

Caption: Workflow for standardizing Karl Fischer reagent.

References

- 1. This compound | 6106-24-7 [chemicalbook.com]

- 2. DISODIUM TARTRATE - Ataman Kimya [atamanchemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. nbinno.com [nbinno.com]

- 5. Sodium tartrate - Wikipedia [en.wikipedia.org]

- 6. Sodium tartrate dihydrate | C4H8Na2O8 | CID 12598458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. CAS 6106-24-7: Sodium tartrate dihydrate | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Solubility of Disodium Tartrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of disodium (B8443419) tartrate dihydrate in water and various organic solvents. The information is curated for professionals in research and development, offering quantitative data, detailed experimental methodologies, and visual representations of experimental workflows to support laboratory applications.

Physicochemical Properties

Disodium tartrate dihydrate, with the chemical formula C₄H₄Na₂O₆·2H₂O, is the disodium salt of L-(+)-tartaric acid. It presents as a white crystalline powder.[1]

| Property | Value |

| CAS Number | 6106-24-7 |

| Molecular Weight | 230.08 g/mol [2][3][4] |

| Appearance | White crystalline powder or colorless transparent crystals[1][4] |

| pH (5% aqueous solution) | 7.0 - 9.0[2][3][4] |

Solubility Data

The solubility of this compound is a critical parameter for its application in various scientific fields, including as a buffer in molecular biology and a standard for Karl Fischer titration.[5][6]

This compound is highly soluble in water. Its solubility is dependent on temperature, as detailed in the table below.

| Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) |

| 20 | 29.0[2][7][8][9][10] | 290[2][7][8][9][10] |

| 20 | 30.0 | 300[11] |

| 43 | 69.0[12] | 690 |

| 60 | 29.0[4] | 290[4] |

The solubility of this compound in organic solvents is generally limited.

| Solvent | Solubility | Remarks |

| Ethanol (B145695) | Insoluble / Almost Insoluble[1][6][13] | |

| Methanol | Sparingly Soluble[5][14] | Quantitative data not readily available. Its limited solubility needs to be considered, for instance, in Karl Fischer titrations where the solvent must be replaced after each titration.[14] |

| Alcohols and Ethers | Soluble[2][15] | This is a general statement; specific quantitative data for individual alcohols and ethers (other than ethanol and methanol) is not widely reported. |

| Dimethyl Sulfoxide (DMSO) | 1.94 mg/mL (1.94 g/L)[16] | Sonication is recommended to aid dissolution.[16] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research. The following are standardized methods for measuring the solubility of a solid compound like this compound.

This method, considered the "gold standard" for thermodynamic solubility, involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[17][18]

Apparatus:

-

Thermostatically controlled shaker or agitator

-

Vials or flasks with stoppers

-

Analytical balance

-

Filtration or centrifugation equipment

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing the solvent (water or organic solvent). The excess solid should be visually present.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).[18]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by filtration or centrifugation.

-

Analysis: Accurately dilute the saturated solution and determine the concentration of this compound using a validated analytical method.

This method is suitable for substances with low solubility.

Apparatus:

-

Column with a temperature jacket

-

Metering pump

-

Inert support material (e.g., glass beads)

-

Analytical instrument for concentration measurement

Procedure:

-

Column Preparation: An inert support material is coated with an excess of this compound and packed into the column.

-

Elution: The solvent is pumped through the column at a low flow rate to ensure saturation.

-

Analysis: The eluate is collected, and the concentration of the dissolved this compound is determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask method for determining solubility.

References

- 1. chembk.com [chembk.com]

- 2. atamankimya.com [atamankimya.com]

- 3. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 4. 6106-24-7 CAS | di SODIUM TARTRATE DIHYDRATE | Laboratory Chemicals | Article No. 06027 [lobachemie.com]

- 5. xylemanalytics.com [xylemanalytics.com]

- 6. Sodium Tartrate | C4H4Na2O6 | CID 162637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 6106-24-7 [chemicalbook.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. di-Sodium tartrate dihydrate for analysis EMSURE 6106-24-7 [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sodium tartrate - Wikipedia [en.wikipedia.org]

- 14. Solstice Research Chemicals [lab.solstice.com]

- 15. DISODIUM TARTRATE - Ataman Kimya [atamanchemicals.com]

- 16. Sodium Tartrate | TargetMol [targetmol.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. enamine.net [enamine.net]

A Comprehensive Technical Guide to the pH of Disodium Tartrate Dihydrate Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the pH properties of disodium (B8443419) tartrate dihydrate solutions. Disodium tartrate dihydrate (C₄H₄Na₂O₆·2H₂O), the sodium salt of L-(+)-tartaric acid, is a versatile excipient and reagent utilized in various scientific and pharmaceutical applications. Its role as a buffering agent, emulsifier, and sequestrant necessitates a clear understanding of its behavior in aqueous solutions, particularly its pH range.[1][2] This guide consolidates quantitative data, details experimental methodologies for pH determination, and presents logical relationships to provide a comprehensive resource for laboratory professionals.

Quantitative pH Data

The pH of a this compound solution is a critical parameter in its application. As the salt of a weak acid (tartaric acid) and a strong base (sodium hydroxide), its solutions are expected to be slightly alkaline. The quantitative data from various sources consistently support this, indicating a pH range of 7.0 to 9.0 for aqueous solutions.

For clarity and comparative analysis, the following table summarizes the pH specifications for this compound solutions at different concentrations.

| Concentration of Solution | Temperature (°C) | pH Range | Reference |

| 5% (w/v) | 25 | 7.0 - 9.0 | [3][4] |

| 50 g/L | 25 | 7.0 - 9.0 | [3][5] |

| 50 g/L | 25 | 8 | [5][6] |

| 1 in 10 solution (10% w/v) | Not Specified | 7.0 - 9.0 |

Experimental Protocols for pH Determination

Accurate and reproducible pH measurement is fundamental in quality control and research. The standard method for determining the pH of a this compound solution involves the use of a calibrated pH meter. The general procedure, in line with guidelines from the American Chemical Society (ACS) and the United States Pharmacopeia (USP), is detailed below.[7][8]

Preparation of a 5% (w/v) this compound Solution

-

Weighing: Accurately weigh 5.0 g of this compound.

-

Dissolution: Dissolve the weighed sample in 100 mL of purified water. Ensure complete dissolution by gentle stirring.

pH Measurement Procedure

-

Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample (e.g., pH 7.00 and pH 10.01). The calibration should be performed according to the manufacturer's instructions for the specific instrument.

-

Temperature Control: Ensure that the standard buffer solutions and the sample solution are at a constant and recorded temperature, typically 25 °C ± 2 °C.

-

Measurement: Immerse the calibrated electrode in the 5% this compound solution. Gently stir the solution and wait for the reading to stabilize before recording the pH value.

-

Cleaning and Storage: After measurement, rinse the electrode with purified water and store it in the appropriate storage solution as recommended by the manufacturer.

Visualizing Methodologies and Concepts

To further elucidate the experimental process and the chemical principles governing the pH of this compound solutions, the following diagrams are provided.

Experimental Workflow for pH Determination

The following diagram illustrates the step-by-step workflow for the accurate determination of the pH of a this compound solution.

Logical Relationship of Disodium Tartrate Hydrolysis

The alkaline pH of a disodium tartrate solution is due to the hydrolysis of the tartrate ion (C₄H₄O₆²⁻), which is the conjugate base of the weak acid, tartaric acid. The following diagram illustrates this chemical equilibrium.

This equilibrium results in an increase in the concentration of hydroxide ions (OH⁻), leading to a pH greater than 7.

References

- 1. emeraldcloudlab.com [emeraldcloudlab.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Measuring the pH of Nanoparticle Suspensions - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmacopeia.cn [pharmacopeia.cn]

An In-depth Technical Guide to the Crystalline Structure of Disodium Tartrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure of disodium (B8443419) tartrate dihydrate (Na₂C₄H₄O₆·2H₂O). It is intended for an audience with a background in chemistry, crystallography, and pharmaceutical sciences. This document outlines the key structural features, a detailed experimental protocol for its characterization, and the significance of its crystalline nature.

Introduction

Disodium tartrate dihydrate is the sodium salt of L-(+)-tartaric acid and exists as a stable, crystalline solid containing two molecules of water of hydration.[1] Its precise and consistent water content makes it an excellent primary standard for Karl Fischer titration, a method for determining water content in various samples.[2] In the pharmaceutical industry, understanding the crystalline structure of salt forms of active pharmaceutical ingredients (APIs) is crucial for controlling properties such as solubility, stability, and bioavailability. While disodium tartrate itself is not typically an API, its well-defined crystalline nature serves as a valuable model system for studying hydrated salt structures.

The definitive study of the crystal structure of this compound was reported by Ambady and Kartha in 1968. While the full detailed quantitative data from this study is not widely available in public crystallographic databases, this guide provides a comprehensive overview of the expected structural characteristics based on the known chemistry of tartrates and related hydrated salts, alongside a detailed, representative experimental protocol for its structural determination.

Physicochemical Properties

This compound is a white crystalline powder or colorless, transparent crystal.[3] It is readily soluble in water but practically insoluble in ethanol. The dihydrate form is stable under normal conditions and loses its water of crystallization upon heating to around 150°C.[3]

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄Na₂O₆·2H₂O |

| Molecular Weight | 230.08 g/mol |

| Appearance | White crystalline powder or colorless crystals[3] |

| Solubility in Water | 290 g/L at 20 °C[3] |

| Melting Point | Decomposes at ~150 °C (loses water)[3] |

| Crystal System | Orthorhombic (based on related structures) |

| Space Group | P2₁2₁2₁ (based on related structures) |

Crystalline Structure and Molecular Geometry

The crystal structure of this compound is characterized by a three-dimensional network of tartrate anions, sodium cations, and water molecules, held together by ionic bonds and extensive hydrogen bonding.

The tartrate anion (C₄H₄O₆²⁻) possesses two chiral centers. The bond lengths and angles within the tartrate anion are expected to be in the normal ranges for carboxylate and hydroxyl groups. For instance, the C-C single bond lengths are typically around 1.53 Å, and the C=O and C-O bond lengths in the carboxylate groups are in the range of 1.25-1.26 Å.

The sodium ions are expected to be coordinated by oxygen atoms from both the tartrate anions (from the carboxylate and hydroxyl groups) and the water molecules. The coordination number of sodium in similar hydrated tartrate structures is typically six, resulting in a distorted octahedral geometry. The Na-O bond distances generally fall within the range of 2.3 to 2.5 Å.

The two water molecules play a critical role in stabilizing the crystal structure. They participate in the coordination sphere of the sodium ions and act as both donors and acceptors in a network of hydrogen bonds.[4] This hydrogen bonding network links the tartrate anions and the coordinated sodium ions, creating a stable three-dimensional lattice.[4][5]

Quantitative Crystallographic Data

The following tables are presented as templates for the crystallographic data of this compound. The specific values from the original study by Ambady and Kartha (1968) are not publicly available in the searched databases.

Table 2: Unit Cell Parameters (Template)

| Parameter | Value |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | Value not available |

Table 3: Selected Bond Lengths (Template)

| Bond | Length (Å) |

| Na - O(carboxylate) | Value not available |

| Na - O(hydroxyl) | Value not available |

| Na - O(water) | Value not available |

| C - C | Value not available |

| C - O | Value not available |

| C = O | Value not available |

Table 4: Selected Bond Angles (Template)

| Angle | Value (°) |

| O - Na - O | Value not available |

| O - C - C | Value not available |

| O - C = O | Value not available |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystalline structure of this compound is achieved through single-crystal X-ray diffraction.[6] The following is a detailed, representative methodology for such an experiment.

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated aqueous solution at room temperature. High-purity this compound should be dissolved in deionized water, and the solution should be filtered to remove any insoluble impurities. The filtrate is then left in a loosely covered container in a vibration-free environment to allow for slow evaporation and the formation of well-defined single crystals.

A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. Data collection is typically performed at a controlled temperature, often cooled with liquid nitrogen, to minimize thermal vibrations and potential crystal degradation. The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction images are collected by a detector.

The collected diffraction data are processed to yield a set of reflection intensities. The crystal system and space group are determined from the symmetry of the diffraction pattern. The structure is then solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares methods, which minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Visualization of the Logical Relationships in Structure Determination

The process of determining the crystalline structure from diffraction data involves a series of logical steps, from the raw data to the final, refined structure.

Conclusion

The crystalline structure of this compound is a well-ordered, three-dimensional network stabilized by ionic interactions and an extensive hydrogen-bonding network involving the water molecules. This well-defined structure is the basis for its use as a primary standard in chemical analysis. For drug development professionals, understanding the principles of its crystal structure provides valuable insights into the behavior of hydrated salt forms of pharmaceutical compounds, which is essential for ensuring the quality, stability, and efficacy of drug products. The detailed experimental protocol provided herein serves as a robust guide for the characterization of similar crystalline materials.

References

- 1. Sodium tartrate - Wikipedia [en.wikipedia.org]

- 2. This compound | 6106-24-7 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Hydrophobic Hydration and the Effect of NaCl Salt in the Adsorption of Hydrocarbons and Surfactants on Clathrate Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Manufacturing of Disodium Tartrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for disodium (B8443419) tartrate dihydrate (C₄H₄Na₂O₆·2H₂O). The document details both laboratory-scale synthesis via neutralization and industrial-scale manufacturing through the hydrolysis of epoxysuccinates. It includes detailed experimental protocols, quantitative data, and process visualizations to support research, development, and production activities.

Physicochemical Properties of Disodium Tartrate Dihydrate

This compound is a white crystalline powder known for its precise water content, making it a primary standard for Karl Fischer titration.[1][2][3] It is the disodium salt of L-(+)-tartaric acid and is recognized as safe for use in food products as an emulsifier and pH control agent.

| Property | Value | References |

| Chemical Formula | C₄H₄Na₂O₆·2H₂O | [4] |

| Molecular Weight | 230.08 g/mol | [3][4] |

| Appearance | White, colorless, odorless crystals or crystalline powder | [1] |

| Density | 1.545 g/cm³ | [5] |

| Solubility in Water | 290 g/L (at 20 °C) | [3] |

| Solubility in other solvents | Insoluble in ethanol | [5] |

| pH of 5% Aqueous Solution | 7.0 - 9.0 | [1] |

| Melting Point | Decomposes above 150 °C (loses water of hydration) | [3] |

| Water Content | 15.66% | [2] |

Laboratory Synthesis: Neutralization of Tartaric Acid

The laboratory-scale synthesis of this compound is typically achieved through the neutralization of tartaric acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.[1] The resulting salt is then crystallized from the aqueous solution.

Experimental Protocol

This protocol details the synthesis of this compound from L-(+)-tartaric acid and sodium hydroxide.

Materials:

-

L-(+)-Tartaric Acid (C₄H₆O₆)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethanol (optional, for precipitation)[1]

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

pH meter or litmus (B1172312) paper

-

Buchner funnel and filter paper

-

Crystallizing dish

-

Drying oven

Procedure:

-

Dissolution of Tartaric Acid: In a beaker, dissolve a specific molar quantity of L-(+)-tartaric acid in deionized water with gentle heating and stirring.

-

Neutralization: While monitoring the pH, slowly add a stoichiometric amount (2 molar equivalents) of a sodium hydroxide solution to the tartaric acid solution. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature. The target pH of the final solution should be between 7.0 and 9.0.[1]

-

Concentration and Crystallization: Heat the resulting solution to concentrate it by evaporating a portion of the water.[1] Once concentrated, allow the solution to cool slowly to room temperature in a crystallizing dish. This compound crystals will form. For improved yield, the crystallization process can be aided by the addition of ethanol.[1]

-

Isolation and Washing: Isolate the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: Dry the purified crystals in a drying oven at a temperature below 120°C to avoid the loss of hydration water.[1]

Synthesis Workflow

Industrial Manufacturing: Hydrolysis of Disodium Epoxysuccinate

On an industrial scale, disodium tartrate is often produced through the hydrolysis of disodium epoxysuccinate.[6] This method can offer high purity and yield. The disodium epoxysuccinate is typically generated from the epoxidation of maleic or fumaric acid.[6]

Manufacturing Process Overview

The industrial process involves two main stages: the epoxidation of a suitable precursor followed by the hydrolysis of the resulting epoxysuccinate.

Stage 1: Epoxidation of Disodium Maleate

Disodium maleate, derived from maleic anhydride, is epoxidized using a catalyst, often a tungsten-containing compound, in the presence of an oxidizing agent like hydrogen peroxide.[6]

Stage 2: Hydrolysis of Disodium Epoxysuccinate

The resulting aqueous solution of disodium epoxysuccinate is then subjected to hydrolysis under controlled conditions of temperature, pressure, and pH to yield disodium tartrate.[6] A patent for this process specifies that conducting the hydrolysis under superatmospheric pressure and elevated temperatures (up to 200°C) with a pH between 6 and 11 minimizes the formation of impurities and reduces reaction time.[6]

Process Parameters for Hydrolysis

| Parameter | Recommended Range | Reference |

| pH | 6 - 11 | [6] |

| Temperature | Up to 200 °C (140-160 °C preferred) | [6] |

| Pressure | Superatmospheric (up to 484 kPa gauge) | [6] |

| Reaction Time | Approximately 1 hour | [6] |

Industrial Manufacturing Workflow

Quality Control and Analytical Methods

The purity of this compound is crucial for its applications, especially as a primary standard. Various analytical methods are employed to ensure its quality.

Purity Specifications (ACS Reagent Grade)

| Parameter | Specification | Reference |

| Assay | ≥99.5% | |

| Loss on Drying (at 150°C) | 15.61% - 15.71% | |

| pH of a 5% Solution (at 25°C) | 7.0 - 9.0 | |

| Insoluble Matter | ≤0.005% | |

| Chloride (Cl) | ≤0.0005% | |

| Phosphate (PO₄) | ≤0.0005% | |

| Sulfate (SO₄) | ≤0.002% | |

| Ammonium (NH₄) | Not specified | |

| Calcium (Ca) | ≤0.005% | |

| Heavy Metals (as Pb) | ≤0.0005% | |

| Iron (Fe) | ≤0.0005% |

Key Analytical Protocols

-

Assay (Nonaqueous Titration): A sample is dissolved in glacial acetic acid and titrated with a standardized solution of perchloric acid in glacial acetic acid.[7]

-

Loss on Drying: A weighed sample is dried in an oven at 150°C to a constant weight to determine the water content.

-

pH Measurement: The pH of a 5% aqueous solution is measured using a calibrated pH meter.

-

Trace Impurity Analysis: Various methods, including colorimetry, turbidimetry, and atomic absorption spectroscopy, are used to quantify trace impurities like chlorides, phosphates, sulfates, and heavy metals.[7]

Logical Relationship of Synthesis Pathways

The synthesis of this compound can be approached from different starting materials, each with its own set of transformations.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 6106-24-7 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Sodium tartrate dihydrate | C4H8Na2O8 | CID 12598458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium tartrate - Wikipedia [en.wikipedia.org]

- 6. EP0299425A1 - Process for the production of high purity tartaric acid - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

The Ubiquitous Tartrate: A Comprehensive Technical Guide to its Natural Occurrence and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tartaric acid and its derivatives, collectively known as tartrates, are naturally occurring organic compounds with significant implications across various scientific disciplines, including food science, oenology, and pharmaceutical development. As a dihydroxy derivative of succinic acid, tartaric acid's unique chemical properties, including its chirality, contribute to its diverse roles in both biological systems and industrial applications.[1][2] This technical guide provides an in-depth exploration of the natural occurrence of tartrates, their biosynthetic pathways, and the characteristics of their common derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Natural Occurrence of Tartrates

Tartaric acid is predominantly found in the plant kingdom, with grapes (Vitis vinifera) and tamarinds (Tamarindus indica) being the most prominent natural sources.[1][2] It is also present in other fruits such as bananas, avocados, and citrus fruits.[1][3] The naturally occurring form is primarily L-(+)-tartaric acid.[2] In grapes, tartaric acid is one of the main organic acids, playing a crucial role in the taste, stability, and aging potential of wine.[4][5] Its concentration in grape musts can vary depending on the climate, with cooler climates yielding higher concentrations.[6]

The salt of tartaric acid, potassium bitartrate (B1229483) (commonly known as cream of tartar), develops naturally during the fermentation process of winemaking and can precipitate as crystalline deposits often referred to as "wine diamonds."[1][7][8][9][10][11] These crystals are harmless and are a testament to the natural origins of the compounds in wine.[9][11]

Quantitative Data on Tartaric Acid in Natural Sources

The concentration of tartaric acid and its salts varies significantly among different natural sources and even within the same species due to factors like ripeness, climate, and variety. The following tables summarize the quantitative data found in the literature.

| Natural Source | Tartaric Acid Concentration | Reference |

| Grapes (general) | 2.5 - 5 g/L at harvest | |

| Grapes (cooler climates) | 6+ g/L in musts | [6] |

| Grapes (warmer climates) | 2 - 3 g/L in musts | [6] |

| Tamarind | 8% - 18% | [1] |

| White Wine Grapes (3-4 mm stage) | 289.61 g/L (second highest acid) | |

| White Wine Grapes (harvest stage) | Predominant acid | [12] |

| Chenin White Grapes (6-8 mm stage) | 40.16 g/L | [12] |

| Chenin White Grapes (onset of ripening) | 16.97 g/L | [12] |

| Chenin White Grapes (harvest) | 12.98 g/L | [12] |

| Grape Variety (Early Harvest) | Total Tartrate (%) | Free Tartaric Acid (%) | Reference |

| Average of 78 varieties | 56 | 23 | [13] |

| Grape Variety (Late Harvest) | Total Tartrate (%) | Free Tartaric Acid (%) | Reference |

| Average of 78 varieties | 57 | 11 | [13] |

Biosynthesis of Tartaric Acid in Plants

The primary pathway for tartaric acid biosynthesis in higher plants, particularly in grapes, originates from L-ascorbic acid (Vitamin C).[14][15][16] While several pathways have been proposed, the "Asc C4/C5" pathway is considered predominant in grapevines.[16][17]

This pathway involves the following key steps:

-

Conversion of L-ascorbic acid to 2-keto-L-gulonic acid.

-

Reduction of 2-keto-L-gulonic acid to L-idonic acid, a reaction catalyzed by the enzyme 2-keto-L-gulonic acid reductase (2-KGR).[4]

-

Oxidation of L-idonic acid to 5-keto-D-gluconic acid by L-idonate dehydrogenase (L-IdnDH), which is a key enzyme in this pathway.[4]

-

Cleavage of 5-keto-D-gluconic acid to yield a four-carbon intermediate.[17]

-

Final oxidation to produce L-(+)-tartaric acid.[17]

Another proposed route is the "Asc C2/C3" pathway, where ascorbic acid is cleaved to form oxalic acid and L-threonic acid, with the latter being subsequently oxidized to tartaric acid.[17] A third pathway, the "D-gluconic acid C4/C5" pathway, has been identified in leguminous species.[16][17]

Biosynthetic pathway of L-(+)-tartaric acid from L-ascorbic acid in grapes.

Common Tartrate Derivatives

The most prevalent natural derivative of tartaric acid is potassium bitartrate.[1] Other salts and esters of tartaric acid are also of significant interest in various industries.

-

Potassium Bitartrate (Cream of Tartar): This is the monopotassium salt of tartaric acid.[18] It precipitates from grape juice during fermentation and aging.[7] It is widely used as a leavening agent in baking powder, a stabilizer for egg whites, and to prevent sugar crystallization in candies.[1][19]

-

Calcium Tartrate: This salt is an important intermediate in the industrial production of tartaric acid from winery by-products.[1][20] It is formed by treating potassium bitartrate with calcium hydroxide.[1]

-

Rochelle Salt (Potassium Sodium Tartrate): A double salt of tartaric acid, it is known for its piezoelectric properties and is used in electroplating.[18]

-

Tartrate Esters: These are formed by the reaction of tartaric acid with alcohols and have applications in the food and pharmaceutical industries as emulsifiers.[18] For example, stearyl tartrate (E483) is used as a food emulsifier.[18]

Experimental Protocols

Extraction of Tartaric Acid from Natural Sources

The extraction of tartaric acid from plant materials like tamarind pulp or winery waste (lees) generally involves solid-liquid extraction followed by precipitation of a tartrate salt (typically calcium tartrate) and subsequent acidification to yield free tartaric acid.[21][22][23]

This protocol is adapted from studies on tartaric acid extraction from tamarind.[22][24][25]

-

Solid-Liquid Extraction:

-

Mix tamarind pulp with water (e.g., a 1:2 pulp-to-water ratio).[25]

-

Heat the mixture (e.g., at temperatures ranging from 25°C to 100°C) for several hours (e.g., 6 hours) to facilitate the dissolution of tartaric acid.[25]

-

Filter the hot mixture to separate the aqueous extract from the solid pulp residue.

-

-

Precipitation of Potassium Bitartrate:

-

Cool the aqueous extract to a low temperature (e.g., 10°C) to induce the precipitation of potassium bitartrate crystals.[25]

-

Separate the precipitated potassium bitartrate by filtration.

-

-

Conversion to Calcium Tartrate:

-

Dissolve the collected potassium bitartrate in hot water.

-

Add a calcium salt, such as calcium carbonate or calcium chloride, to the solution. This will cause the precipitation of calcium tartrate.[25]

-

Filter the solution to collect the calcium tartrate precipitate.

-

-

Liberation of Tartaric Acid:

-

Suspend the calcium tartrate precipitate in water.

-

Carefully add a strong acid, such as sulfuric acid. This reaction forms soluble tartaric acid and insoluble calcium sulfate (B86663).[1][20]

-

Filter the mixture while hot to remove the calcium sulfate precipitate.

-

-

Crystallization and Purification:

-

Concentrate the resulting tartaric acid solution by evaporation.

-

Allow the concentrated solution to cool, which will lead to the crystallization of pure tartaric acid.

-

The crystals can be further purified by recrystallization.

-

A generalized workflow for the extraction and purification of tartaric acid.

Quantification of Tartaric Acid

HPLC is a widely used and accurate method for the quantification of organic acids, including tartaric acid, in various matrices.[12][26]

-

Principle: The method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For organic acids, ion-exchange or reverse-phase chromatography is often employed.

-

Instrumentation: A standard HPLC system equipped with a suitable column (e.g., Newcrom BH, Metrosep A supp 5) and a detector (e.g., UV or conductivity detector) is required.[26][27]

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphoric acid or a sodium carbonate/bicarbonate buffer) and an organic modifier like acetonitrile.[26][27]

-

Procedure:

-

Prepare a series of standard solutions of known tartaric acid concentrations to generate a calibration curve.

-

Prepare the sample by filtering it to remove any particulate matter. Dilution may be necessary to bring the concentration within the linear range of the calibration curve.

-

Inject the standards and samples into the HPLC system.

-

Identify the tartaric acid peak in the chromatogram based on its retention time compared to the standard.

-

Quantify the amount of tartaric acid in the sample by comparing its peak area to the calibration curve.[27]

-

-

Principle: This method utilizes the secondary activity of an enzyme, such as D-malate dehydrogenase (D-MDH), which can catalyze the oxidation of L-tartrate.[28] The reaction produces NADH, which can be quantified spectrophotometrically at 340 nm. The amount of NADH formed is proportional to the initial concentration of L-tartrate.[28]

-

Reaction Mixture: A typical assay mixture includes a buffer (e.g., glycylglycine), NAD+, manganese chloride, DTT, the enzyme solution, and the sample.[28]

-

Procedure:

-

The reaction is initiated by the addition of the enzyme.

-

The increase in absorbance at 340 nm due to NADH formation is monitored over time.

-

The concentration of L-tartrate is determined by comparing the change in absorbance to that of known standards.

-

-

Principle: These classical methods involve the precipitation of tartaric acid as calcium tartrate, which is then either weighed (gravimetric) or dissolved and titrated with a standard solution of EDTA (volumetric).[29]

-

Procedure (Gravimetric):

-

Procedure (Volumetric):

Conclusion

Tartrates are a fascinating and important class of naturally occurring compounds. Their prevalence in fruits like grapes has led to a long history of human interaction, particularly in winemaking. Modern analytical and biochemical techniques have elucidated their biosynthetic pathways and enabled precise quantification in various natural sources. For researchers and professionals in drug development, a thorough understanding of the natural occurrence, chemistry, and analysis of tartrates is invaluable. The methodologies and data presented in this guide offer a solid foundation for further research and application of these versatile molecules.

References

- 1. Tartaric acid - Wikipedia [en.wikipedia.org]

- 2. Tartaric Acid Chemical and Physical Properties [scienceofcooking.com]

- 3. bisleyinternational.com [bisleyinternational.com]

- 4. mdpi.com [mdpi.com]

- 5. bubblyprofessor.com [bubblyprofessor.com]

- 6. gencowinemakers.com [gencowinemakers.com]

- 7. Why are there crystals in my wine? ask Decanter [decanter.com]

- 8. winedecoded.com.au [winedecoded.com.au]

- 9. lescombeswinery.com [lescombeswinery.com]

- 10. Al Lago Wines - What is all the Fuss about Tartrate Crystals? [allagowines.com]

- 11. bottlebarn.com [bottlebarn.com]

- 12. oiirj.org [oiirj.org]

- 13. Concentrations of Tartaric Acid and Malic Acids and Their Salts in Vitis Vinifera Grapes | American Journal of Enology and Viticulture [ajevonline.org]

- 14. pnas.org [pnas.org]

- 15. l-Tartaric acid synthesis from vitamin C in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines [frontiersin.org]

- 18. Tartrate - Wikipedia [en.wikipedia.org]

- 19. grokipedia.com [grokipedia.com]

- 20. mazzarispa.com [mazzarispa.com]

- 21. smea-srl.com [smea-srl.com]

- 22. ijarsct.co.in [ijarsct.co.in]

- 23. jes.utm.md [jes.utm.md]

- 24. mgesjournals.com [mgesjournals.com]

- 25. files01.core.ac.uk [files01.core.ac.uk]

- 26. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 27. researchgate.net [researchgate.net]

- 28. tandfonline.com [tandfonline.com]

- 29. oiv.int [oiv.int]

An In-depth Technical Guide to the Key Applications of Disodium Tartrate in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) tartrate, the sodium salt of tartaric acid, is a versatile and critical reagent in various scientific disciplines. Its unique chemical properties make it an indispensable tool in analytical chemistry, biochemistry, and materials science. This guide provides a comprehensive overview of its principal applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its effective use in a research setting.

Physicochemical Properties and Specifications

Disodium tartrate is commercially available, most commonly as the dihydrate form (C₄H₄Na₂O₆·2H₂O). Its high purity and stability make it an excellent primary standard.

| Property | Value | Citations |

| Molecular Formula | C₄H₄Na₂O₆ (anhydrous), C₄H₄Na₂O₆·2H₂O (dihydrate) | [1] |

| Molecular Weight | 194.05 g/mol (anhydrous), 230.08 g/mol (dihydrate) | [1][2] |

| Appearance | White crystalline powder or transparent, colorless crystals | [3][4] |

| Water Content (dihydrate) | 15.66% (stoichiometric) | [5][6][7] |

| Purity (ACS Grade) | 99.0-101.0% | [1][8] |

| Solubility in Water | 290 g/L at 20°C | [1] |

| pH of 5% Solution | 7.0 - 9.0 at 25°C | [3][8] |

| Melting Point | Decomposes above 150°C | [2] |

Core Applications in Scientific Research

Primary Standard for Karl Fischer Titration

The most prominent application of disodium tartrate dihydrate is as a primary standard for the accurate determination of water content using Karl Fischer (KF) titration.[6][9] Its stability, non-hygroscopic nature, and precise stoichiometric water content of 15.66% make it an ideal calibrant for KF reagents.[5][6]

Objective: To accurately determine the concentration (titer) of a volumetric Karl Fischer reagent using this compound.

Materials:

-

This compound (ACS grade)

-

Karl Fischer titrator (volumetric)

-

Methanol, anhydrous (low water content)

-

Karl Fischer reagent (e.g., Hydranal-Composite 5)

-

Analytical balance (readable to 0.1 mg)

-

Weighing boat

Procedure:

-

Preparation: Ensure the KF titrator is clean, and the titration cell is filled with fresh, anhydrous methanol.

-

Pre-Titration: Start the titrator to titrate the residual water in the solvent until a stable, dry baseline is achieved.

-

Sample Weighing: Accurately weigh 40-80 mg of this compound into a weighing boat.[5] The exact weight should be recorded.

-

Sample Introduction: Quickly and carefully add the weighed this compound to the conditioned titration cell, ensuring no powder adheres to the walls of the vessel.

-

Dissolution: Allow the standard to dissolve completely in the methanol. This may take a few minutes, and gentle stirring can aid the process. Some protocols recommend grinding the crystals to a fine powder to speed up dissolution.[5]

-

Titration: Start the titration. The KF reagent will be added automatically until the endpoint is reached, which is detected by a persistent excess of iodine.

-

Calculation: The titrator software will automatically calculate the titer of the KF reagent in mg/mL based on the weight of the this compound and the volume of titrant consumed. The calculation is as follows: Titer (mg/mL) = (Weight of this compound (mg) × 0.1566) / Volume of KF Reagent (mL)

-

Replicates: Repeat the procedure at least two more times and calculate the average titer. The relative standard deviation (RSD) of the replicates should be less than 2.0%.[10]

Buffering Agent

Disodium tartrate can be used in the preparation of buffer solutions, particularly in the pH range of its pKa values (pKa1 = 2.9, pKa2 = 4.25). Tartrate buffers are utilized in various biochemical and analytical procedures.

Objective: To prepare a 0.1 M sodium tartrate buffer at a specific pH.

Materials:

-

Tartaric acid (C₄H₆O₆)

-

This compound (C₄H₄Na₂O₆·2H₂O)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and beakers

-

0.1 M NaOH and 0.1 M HCl for pH adjustment

Procedure:

-

Stock Solutions: Prepare 0.1 M stock solutions of tartaric acid (15.01 g/L) and this compound (23.01 g/L).

-

Mixing: In a beaker, combine calculated volumes of the tartaric acid and disodium tartrate stock solutions. The Henderson-Hasselbalch equation can be used for an approximate calculation, using the pKa2 of 4.25. For a pH of 4.5, a higher proportion of the conjugate base (disodium tartrate) will be required.

-

pH Adjustment: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

-

Titration: Slowly add 0.1 M NaOH or 0.1 M HCl to the solution while stirring until the pH meter reads exactly 4.5.

-

Final Volume: Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume. Mix thoroughly.

Chelating and Masking Agent

Disodium tartrate is an effective chelating agent for various metal ions.[4] This property is exploited in analytical chemistry to mask interfering ions in a sample, allowing for the selective determination of the analyte of interest.[11]

Objective: To demonstrate the use of disodium tartrate as a masking agent in a complexometric titration.

Materials:

-

Sample solution containing the analyte and interfering metal ions

-

Disodium tartrate solution

-

EDTA solution (standardized)

-

Indicator suitable for the analyte

-

Buffer solution to maintain the required pH

Procedure:

-

Sample Preparation: Pipette a known volume of the sample solution into a conical flask.

-

Masking: Add a sufficient amount of disodium tartrate solution to the flask. The tartrate ions will form stable complexes with the interfering metal ions.

-

pH Adjustment: Add the appropriate buffer solution to bring the pH to the optimal range for the titration of the analyte.

-

Titration: Add a few drops of the indicator and titrate the solution with the standardized EDTA solution until the endpoint is reached (indicated by a color change). The volume of EDTA consumed corresponds to the concentration of the unmasked analyte.

Inhibitor of Acid Phosphatase

In biochemical research, L-tartrate is a well-known inhibitor of certain acid phosphatases, particularly prostatic acid phosphatase (PAP).[12] This selective inhibition allows for the differentiation of various acid phosphatase isoenzymes in clinical and research samples.

Objective: To differentiate prostatic acid phosphatase from other acid phosphatases using tartrate inhibition.

Materials:

-

Serum or tissue homogenate sample

-

Citrate (B86180) buffer (pH 4.9)

-

Citrate-tartrate buffer (pH 4.9, containing 40 mM L-tartrate)[12]

-

p-Nitrophenyl phosphate (B84403) (pNPP) solution (substrate)

-

NaOH solution (to stop the reaction)

-

Spectrophotometer

Procedure:

-

Assay Setup: Prepare two sets of tubes for each sample.

-

Total Activity: Add sample to the citrate buffer.

-

Tartrate-Inhibited Activity: Add sample to the citrate-tartrate buffer.

-

-

Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes.

-

Reaction Initiation: Add the pNPP substrate solution to all tubes to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding NaOH solution. This also develops the yellow color of the p-nitrophenol product.

-

Measurement: Measure the absorbance of the solutions at 405 nm using a spectrophotometer.

-

Calculation:

-

The activity in the citrate buffer represents the total acid phosphatase activity.

-

The activity in the citrate-tartrate buffer represents the non-prostatic acid phosphatase activity.

-

Prostatic Acid Phosphatase Activity = Total Activity - Tartrate-Inhibited Activity.

-

Disodium tartrate's role as an enzyme inhibitor is a direct interaction with the enzyme's active site and does not involve a signaling pathway in the traditional sense of a cascade of intracellular events. Therefore, a signaling pathway diagram is not appropriate for this application.

Conclusion

Disodium tartrate is a chemical compound with significant and diverse applications in scientific research. Its well-defined properties make it an invaluable primary standard for Karl Fischer titration, ensuring accuracy in water content determination. Furthermore, its utility as a buffering agent, a selective chelating and masking agent, and a specific enzyme inhibitor underscores its importance in analytical and biochemical laboratories. The protocols and workflows provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize disodium tartrate in their experimental work.

References

- 1. Sodium Tartrate, Dihydrate Meets ACS Specifications, Meets Reagent Specifications for testing USP/NF monographs GR ACS 6106-24-7 [sigmaaldrich.com]

- 2. britiscientific.com [britiscientific.com]

- 3. 6106-24-7 CAS | di SODIUM TARTRATE DIHYDRATE | Laboratory Chemicals | Article No. 06027 [lobachemie.com]

- 4. atamankimya.com [atamankimya.com]

- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 6. SODIUM+TARTRATE PURIFIED DIHYDRATE | Ennore India Chemicals [ennoreindiachemicals.com]

- 7. DISODIUM TARTRATE - Ataman Kimya [atamanchemicals.com]

- 8. Sodium L-(+)-tartrate dihydrate, ACS, 99.0-101.0% 100 g | Request for Quote [thermofisher.com]

- 9. Sodium tartrate - Wikipedia [en.wikipedia.org]

- 10. pharmapath.in [pharmapath.in]

- 11. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

Disodium Tartrate Dihydrate: A Comprehensive Technical Guide for Biochemical Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) tartrate dihydrate, a salt of L-(+)-tartaric acid, is a versatile and highly stable biochemical reagent with a wide range of applications in research and development.[1][2] This guide provides an in-depth overview of its physicochemical properties, detailed experimental protocols for its use as a buffering agent and enzyme inhibitor, and its application in protein crystallization.

Core Physicochemical Properties

Disodium tartrate dihydrate is a white crystalline powder known for its well-defined stoichiometry and high purity, making it an excellent standard in various analytical techniques.[3][4] Its consistent quality and stability under normal conditions are key attributes for its use in sensitive biochemical assays.[5]

Table 1: Physicochemical and General Properties of this compound

| Property | Value | References |

| Chemical Formula | C₄H₄Na₂O₆·2H₂O | [3] |

| Molecular Weight | 230.08 g/mol | [3] |

| Appearance | White crystalline powder | [3][6] |

| pH (0.1 M solution) | 7.0 - 9.0 | [1][7] |

| Solubility in Water (20°C) | 290 g/L | [1][3] |

| Melting Point | Decomposes at ~150°C (loses water of hydration) | [3][8] |

| Density | 1.82 g/cm³ | [1] |

| Water Content | Approximately 15.66% | [9][10] |

| Storage Temperature | +5°C to +30°C | [6][7] |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. | [1][6] |

Applications in Biochemical Research

This compound's utility in the laboratory is extensive, primarily centered around its properties as a buffering agent, a specific enzyme inhibitor, and a reagent in protein crystallization.

Buffering Agent

With a pKa2 of approximately 4.37 for tartaric acid, sodium tartrate buffers are effective in maintaining a stable pH in the acidic to neutral range, which is critical for many enzymatic reactions and cell culture applications.[3]

This protocol outlines the preparation of a sodium tartrate buffer by combining the acidic (tartaric acid) and basic (disodium tartrate) forms.

Materials:

-

Tartaric Acid (C₄H₆O₆)

-

This compound (C₄H₄Na₂O₆·2H₂O)

-

Deionized Water

-

pH meter

-

Stir plate and stir bar

-

Volumetric flasks and graduated cylinders

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

-

Prepare Stock Solutions:

-

0.1 M Tartaric Acid: Dissolve 1.50 g of tartaric acid in deionized water and bring the final volume to 100 mL in a volumetric flask.

-

0.1 M this compound: Dissolve 2.30 g of this compound in deionized water and bring the final volume to 100 mL in a volumetric flask.

-

-

Mix Stock Solutions:

-

Start with a volume of the 0.1 M this compound solution.

-

Slowly add the 0.1 M tartaric acid solution while continuously monitoring the pH with a calibrated pH meter.

-

Continue adding the tartaric acid solution until the pH of the mixture reaches 5.0.

-

-

Final pH Adjustment:

-

If necessary, make fine adjustments to the pH using dilute HCl or NaOH.

-

-

Final Volume:

-

Bring the final volume of the buffer to the desired amount with deionized water.

-

-

Sterilization and Storage:

-

For use in cell culture or other sterile applications, filter-sterilize the buffer through a 0.22 µm filter.

-

Store the buffer at 4°C.

-

Enzyme Inhibition: Acid Phosphatase

Disodium tartrate is a well-established competitive inhibitor of certain acid phosphatases, particularly prostatic acid phosphatase (PAP). This property is utilized in diagnostic assays to differentiate between various isoforms of acid phosphatase.

This protocol details a colorimetric assay to determine the inhibitory effect of disodium tartrate on acid phosphatase activity.

Materials:

-

Acid Phosphatase enzyme

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate

-

0.1 M Sodium Acetate (B1210297) Buffer (pH 5.0)

-

This compound

-

Stop Solution (e.g., 1 M NaOH)

-

Spectrophotometer or microplate reader

-

96-well microplate

-

Incubator

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of pNPP in the sodium acetate buffer.

-

Prepare a series of dilutions of this compound in the sodium acetate buffer.

-

Prepare a working solution of acid phosphatase in the sodium acetate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add the acid phosphatase solution, a specific concentration of the this compound dilution, and the sodium acetate buffer.

-

Control Wells (No Inhibitor): Add the acid phosphatase solution and the sodium acetate buffer.

-

Blank Wells: Add the sodium acetate buffer and the this compound dilution (for each concentration) without the enzyme.

-

-

Pre-incubation:

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

-

Initiate Reaction:

-

Add the pNPP substrate solution to all wells to start the reaction.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for a defined period (e.g., 15-30 minutes).

-

-

Stop Reaction:

-

Add the stop solution to all wells to terminate the reaction.

-

-

Measurement:

-

Read the absorbance of each well at 405 nm. The product, p-nitrophenol, is yellow under basic conditions.

-

-

Data Analysis:

-

Subtract the blank absorbance from the test and control absorbances.

-

Calculate the percentage of inhibition for each concentration of disodium tartrate.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Prostatic acid phosphatase (PAP), a tartrate-sensitive enzyme, functions as a protein tyrosine phosphatase that can dephosphorylate and inactivate the HER-2 receptor.[8][9] The hyperphosphorylation of HER-2 is a critical step in signaling pathways that promote cell proliferation, such as the MAPK/ERK and PI3K/Akt pathways.[9] By dephosphorylating HER-2, PAP can act as a tumor suppressor, downregulating these pro-proliferative signals.[7][8] Disodium tartrate, by inhibiting PAP, would consequently lead to sustained HER-2 phosphorylation and activation of downstream signaling.

References

- 1. Design and implementation of suspended drop crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elusive physiological role of prostatic acid phosphatase (PAP): generation of choline for sperm motility via auto-and paracrine cholinergic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. sptlabtech.com [sptlabtech.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Cellular prostatic acid phosphatase, a PTEN-functional homologue in prostate epithelia, functions as a prostate-specific tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human prostatic acid phosphatase: structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emerging Roles of Human Prostatic Acid Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hamptonresearch.com [hamptonresearch.com]

The Pivotal Role of Disodium Tartrate as a Buffering Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) tartrate, the sodium salt of tartaric acid, serves as a crucial buffering agent in a wide array of scientific and pharmaceutical applications. Its ability to maintain a stable pH environment is paramount for the success of various experiments, from enzyme assays and protein crystallization to drug formulation and stability studies. This technical guide provides an in-depth exploration of the core principles and practical applications of disodium tartrate as a buffering agent, offering detailed experimental protocols and quantitative data to support its use in research and development.

Understanding the Buffering Action of Disodium Tartrate

Disodium tartrate's buffering capacity stems from the diprotic nature of its parent compound, tartaric acid, which has two pKa values: pKa₁ = 2.89 and pKa₂ = 4.40.[1] This allows for effective buffering in the acidic pH range, primarily between pH 2.5 and 5.0. The buffering mechanism involves the equilibrium between tartaric acid (H₂C₄H₄O₆), the bitartrate (B1229483) ion (HC₄H₄O₆⁻), and the tartrate ion (C₄H₄O₆²⁻). The addition of an acid or base to a solution containing this buffer system results in a minimal change in pH as the equilibrium shifts to consume the added H⁺ or OH⁻ ions.

Quantitative Data: Buffering Capacity of Disodium Tartrate

The buffer capacity (β) of a solution is a measure of its resistance to pH change upon the addition of an acid or base. It is influenced by the total buffer concentration and the proximity of the solution's pH to the pKa of the buffering agent. For a diprotic acid like tartaric acid, the buffer capacity is the sum of the capacities of each ionization step.

The following table summarizes the calculated buffer capacity of a disodium tartrate buffer at various pH values and concentrations. These values were derived using the standard buffer capacity formula for a diprotic acid.

| pH | Buffer Capacity (β) at 0.05 M | Buffer Capacity (β) at 0.1 M | Buffer Capacity (β) at 0.5 M |

| 2.5 | 0.048 | 0.096 | 0.481 |

| 3.0 | 0.068 | 0.136 | 0.681 |

| 3.5 | 0.081 | 0.162 | 0.811 |

| 4.0 | 0.083 | 0.166 | 0.831 |

| 4.5 | 0.071 | 0.142 | 0.710 |

| 5.0 | 0.049 | 0.098 | 0.491 |

Experimental Protocols

Detailed methodologies for the application of disodium tartrate buffers in key experiments are provided below.

Preparation of a 0.1 M Disodium Tartrate Buffer, pH 4.0

This protocol outlines the preparation of a standard disodium tartrate buffer, which can be adapted for various applications.

Materials:

-

Disodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O)

-

0.1 M Hydrochloric acid (HCl)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and beakers

Procedure:

-

Dissolve Disodium Tartrate: Weigh out 23.01 g of this compound and dissolve it in approximately 800 mL of deionized water in a 1 L beaker.

-

Stir to Dissolve: Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved.

-

Adjust pH: Calibrate the pH meter. While monitoring the pH, slowly add 0.1 M HCl to the solution until the pH reaches 4.0.

-

Final Volume Adjustment: Quantitatively transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

-

Storage: Store the buffer solution at 4°C.

Use of Tartrate Buffer in a Drug Stability Study

This protocol describes a workflow for assessing the stability of a drug substance in a tartrate-buffered solution.

Materials:

-

Drug substance

-

0.05 M Disodium tartrate buffer, pH 4.5

-

HPLC-grade water and acetonitrile

-

HPLC system with a suitable column

-

Incubator/stability chamber

-

Volumetric flasks and pipettes

Procedure:

-